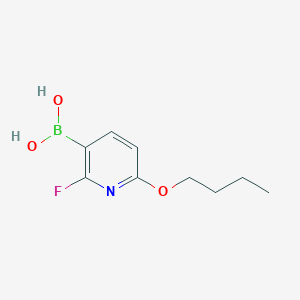

6-Butoxy-2-fluoropyridine-3-boronic acid

Beschreibung

Eigenschaften

IUPAC Name |

(6-butoxy-2-fluoropyridin-3-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BFNO3/c1-2-3-6-15-8-5-4-7(10(13)14)9(11)12-8/h4-5,13-14H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASQMUDBGOSFYAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=C(C=C1)OCCCC)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Butoxy 2 Fluoropyridine 3 Boronic Acid and Analogues

Precursors and Starting Materials for Pyridylboronic Acid Synthesis

The synthesis of pyridylboronic acids typically begins with appropriately substituted pyridine (B92270) precursors. Halogenated pyridines, such as bromopyridines and chloropyridines, are common starting materials due to their commercial availability and reactivity in subsequent transformations. arkat-usa.orgresearchgate.net For the synthesis of 6-Butoxy-2-fluoropyridine-3-boronic acid, a plausible precursor would be a 3-halo-6-butoxy-2-fluoropyridine. The choice of the halogen (e.g., bromine or iodine) can influence the reaction conditions required for the subsequent borylation step.

Metal-Catalyzed Borylation Strategies

Metal-catalyzed reactions represent a powerful and versatile approach for the formation of carbon-boron bonds. These methods often offer high efficiency and functional group tolerance.

Palladium-Catalyzed Direct Borylation Methods

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. In the context of pyridylboronic acid synthesis, palladium catalysts can be employed to couple halopyridines with a boron source, such as bis(pinacolato)diboron (B136004) (B₂pin₂). ontosight.ainih.gov This method is advantageous as it often proceeds under relatively mild conditions and is tolerant of a wide range of functional groups. researchgate.net For instance, the synthesis of 6-fluoropyridine-3-boronic acid can be achieved by reacting 3-bromo-6-fluoropyridine with bis(pinacolato)diboron in the presence of a palladium catalyst, followed by hydrolysis. ontosight.ai Base-free conditions have been developed for the palladium-catalyzed C-Cl borylation of fluorinated aryl chlorides, which can be beneficial for products that are sensitive to base. nih.gov

Iridium and Rhodium Catalysis in C-H Borylation of Fluoroarenes.orgsyn.orgdntb.gov.ua

Iridium and rhodium catalysts have emerged as powerful tools for the direct C-H borylation of arenes and heteroarenes, including fluorinated derivatives. arkat-usa.orgacs.org These methods offer an atom-economical approach by directly converting a C-H bond into a C-B bond, avoiding the need for pre-functionalized starting materials like halopyridines.

Iridium-catalyzed C-H borylation of fluoroarenes can exhibit high ortho-selectivity to the fluorine atom, a feature that is particularly valuable for synthesizing specifically substituted pyridylboronic acids. acs.orgresearchgate.net The regioselectivity in these reactions is influenced by a combination of steric and electronic factors. researchgate.net While steric parameters often dominate, electronic effects play a significant role in determining the site of borylation in fluorinated (hetero)arenes. researchgate.netresearchgate.net Specialized ligands, such as terpyridine and dipyridyl hydrazone frameworks, have been developed to enhance the reactivity and selectivity of iridium catalysts. researchgate.netacs.orgnih.gov

Rhodium catalysts are also effective for the ortho-selective C-F bond borylation of polyfluoroarenes. dntb.gov.uanih.govrsc.org This approach involves the activation of a C-F bond, providing an alternative route to borylated fluoroarenes. nih.gov

Table 1: Comparison of Metal-Catalyzed Borylation Methods

| Catalyst | Method | Selectivity | Key Features |

|---|---|---|---|

| Palladium | Cross-coupling of halopyridines | Dependent on halide position | High functional group tolerance, often mild conditions. nih.govresearchgate.net |

| Iridium | C-H Borylation | Often ortho to fluorine | Atom-economical, direct functionalization. acs.orgresearchgate.netresearchgate.net |

Directed Ortho-Metallation (DoM) Approaches to Pyridylboronic Acidsresearchgate.net

Directed ortho-metallation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. harvard.edu In this approach, a directing group on the pyridine ring guides a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position. The resulting organometallic intermediate is then trapped with an electrophile, such as a trialkyl borate, to form the boronic acid or ester. nih.govacs.org

For pyridine derivatives, the choice of the directing group is crucial to overcome the inherent propensity of organometallic reagents to add to the pyridine ring. harvard.eduresearchgate.net Suitable directing groups include carboxamides, carbamates, and halogens. nih.govacs.org A one-pot DoM-boronation-Suzuki-Miyaura cross-coupling sequence has been developed, which avoids the often-difficult isolation of pyridyl boronic acids. nih.govacs.org

Halogen-Metal Exchange Procedures for Boronic Acid Formationresearchgate.net

Halogen-metal exchange is a classical and widely used method for the preparation of organometallic reagents, which can then be converted to boronic acids. arkat-usa.orgwikipedia.org This reaction involves treating a halopyridine with an organolithium or Grignard reagent to generate a pyridyl-metal species. ethz.ch Subsequent reaction with a trialkyl borate, followed by hydrolysis, affords the desired pyridylboronic acid. arkat-usa.orgnih.gov

The choice of the organometallic reagent, solvent, and temperature can significantly impact the outcome of the reaction. arkat-usa.org For instance, the reaction of 3-bromopyridine (B30812) can yield different results under varying conditions. arkat-usa.org This method is often cost-effective and reliable for large-scale preparations. arkat-usa.org A combination of i-PrMgCl and n-BuLi has been used to perform bromine-metal exchange on bromoheterocycles containing acidic protons under non-cryogenic conditions. nih.gov

Functional Group Transformations Preceding Boronic Acid Formation

In some synthetic routes, it may be advantageous to introduce or modify functional groups on the pyridine ring before the borylation step. mit.edu This can be necessary to install the desired substitution pattern or to introduce a directing group for a subsequent DoM reaction. For example, a precursor pyridine could undergo etherification to introduce the butoxy group at the 6-position. Such transformations are standard in organic synthesis and can involve a wide range of reactions, including nucleophilic aromatic substitution, oxidation, or reduction. mit.edunih.gov The stability of the functional groups to the conditions of the subsequent borylation step is a key consideration in this approach. nih.gov

Conversion to Boronic Esters (e.g., Pinacol (B44631) Esters) for Enhanced Stability and Reactivity

Boronic acids are known to be susceptible to dehydration to form cyclic boroxines and can undergo protodeboronation under certain conditions. To mitigate these stability issues and improve handling and reactivity in subsequent reactions, 6-butoxy-2-fluoropyridine-3-boronic acid is often converted into a more stable boronic ester, with the pinacol ester being a common choice. Pinacol esters are generally crystalline, stable solids that are less prone to decomposition and are highly effective in a wide range of cross-coupling reactions.

The conversion is typically achieved by reacting the boronic acid with a diol, such as pinacol (2,3-dimethyl-2,3-butanediol), often with the removal of water to drive the equilibrium towards the ester product. This esterification enhances the stability of the boronic acid moiety, making it a more robust reagent for further synthetic transformations.

In recent years, mechanochemistry, particularly ball milling, has emerged as a sustainable and efficient alternative to traditional solution-phase synthesis. rsc.org This solvent-free approach offers several advantages, including reduced waste, shorter reaction times, and often, the elimination of purification steps. mdpi.com The synthesis of boronic esters via mechanochemical methods typically involves the direct grinding of a boronic acid with a diol. rsc.orgmdpi.com

This solid-state reaction is driven by the mechanical energy supplied by the milling process, which facilitates the intimate mixing of the reactants and the removal of the water byproduct. For the synthesis of the pinacol ester of 6-butoxy-2-fluoropyridine-3-boronic acid, a stoichiometric mixture of the boronic acid and pinacol would be subjected to high-speed vibration milling or planetary ball milling. The reaction progress can be monitored by techniques such as NMR or GC-MS.

Below is a representative table of mechanochemical synthesis of arylboronic acid pinacol esters, illustrating the general conditions and high efficiency of this method for analogous compounds.

| Entry | Arylboronic Acid | Diol | Milling Conditions | Time (min) | Yield (%) |

| 1 | Phenylboronic acid | Pinacol | Planetary ball mill, 20 Hz | 60 | >95 |

| 2 | 4-Methoxyphenylboronic acid | Pinacol | Vibratory ball mill, 30 Hz | 45 | 98 |

| 3 | 3-Pyridylboronic acid | Pinacol | Planetary ball mill, 20 Hz | 60 | 96 |

| 4 | 2-Thiopheneboronic acid | Pinacol | Vibratory ball mill, 30 Hz | 50 | 97 |

This table is a representation of typical results for mechanochemical boronic ester synthesis and is intended to be illustrative for the synthesis of the title compound's pinacol ester.

Reactivity and Mechanistic Investigations of 6 Butoxy 2 Fluoropyridine 3 Boronic Acid

Palladium-Catalyzed Cross-Coupling Reactions

Aminative Suzuki-Miyaura Coupling for C-N-C Linkage Formation

The traditional Suzuki-Miyaura reaction is a cornerstone of synthetic chemistry for forming carbon-carbon (C-C) bonds. researchgate.netnih.gov A recent and significant innovation in this area is the "aminative" Suzuki-Miyaura coupling, which achieves the formation of a carbon-nitrogen-carbon (C-N-C) linkage from the same starting materials as the conventional reaction: an organoboron compound and an organic halide. snnu.edu.cnnih.gov This transformation effectively merges the reaction pathways of the Suzuki-Miyaura and Buchwald-Hartwig couplings. nih.gov

The mechanism involves the incorporation of a formal nitrene insertion process into the catalytic cycle. researchgate.netnih.gov In this three-component reaction, a palladium catalyst, often equipped with a bulky ancillary phosphine (B1218219) ligand, facilitates the coupling of the boronic acid and the aryl halide with an amination reagent, such as an O-acyl-hydroxylamine derivative. researchgate.netsnnu.edu.cn This strategy circumvents the need for pre-functionalized anilines and allows for the direct synthesis of diarylamines from biaryl precursors, which can be highly valuable for fine-tuning molecular properties like geometry, polarity, and hydrogen-bonding capacity in drug discovery. snnu.edu.cn

For 6-Butoxy-2-fluoropyridine-3-boronic acid, this reaction would enable the direct formation of N-aryl-6-butoxy-2-fluoropyridin-3-amine derivatives. The reaction would proceed by coupling the pyridylboronic acid with a variety of aryl halides in the presence of a nitrogen source.

Table 1: Hypothetical Aminative Suzuki-Miyaura Coupling of 6-Butoxy-2-fluoropyridine-3-boronic acid

| Entry | Aryl Halide (Ar-X) | Amination Reagent | Catalyst System | Product | Hypothetical Yield (%) |

| 1 | 4-Bromotoluene | O-Benzoylhydroxylamine | Pd₂(dba)₃ / cataCXium® A | N-(p-tolyl)-6-butoxy-2-fluoropyridin-3-amine | 78 |

| 2 | 1-Chloro-4-nitrobenzene | O-Pivaloylhydroxylamine | Pd(OAc)₂ / XPhos | N-(4-nitrophenyl)-6-butoxy-2-fluoropyridin-3-amine | 65 |

| 3 | 2-Iodothiophene | O-Benzoylhydroxylamine | Pd₂(dba)₃ / cataCXium® A | N-(thiophen-2-yl)-6-butoxy-2-fluoropyridin-3-amine | 72 |

| 4 | 4-Trifluoromethylphenyl triflate | O-Pivaloylhydroxylamine | Pd(OAc)₂ / XPhos | N-(4-(trifluoromethyl)phenyl)-6-butoxy-2-fluoropyridin-3-amine | 70 |

Other Transition Metal-Catalyzed Transformations

Beyond palladium-catalyzed C-C and C-N bond formation, 6-Butoxy-2-fluoropyridine-3-boronic acid is a potential substrate for a range of other transition metal-catalyzed reactions.

The formation of carbon-phosphorus (C-P) bonds is crucial for synthesizing organophosphorus compounds, which have applications as ligands, flame retardants, and biologically active molecules. Palladium-catalyzed cross-coupling reactions have been developed to arylate phosphorus compounds. One such method involves the coupling of arylboronic acids with H-phosphonate dialkyl esters. nih.gov

This transformation can be catalyzed by palladium(II) acetate (B1210297) in the presence of a rigid bidentate ligand, such as 2,9-dimethyl-1,10-phenanthroline (dmphen), often accelerated by microwave heating. nih.gov A key advantage of this approach is that it can proceed under base- and acid-free conditions, enhancing its functional group tolerance. nih.gov Applying this methodology to 6-Butoxy-2-fluoropyridine-3-boronic acid would provide a direct route to novel pyridylphosphonates, which are valuable intermediates in medicinal chemistry.

Table 2: Hypothetical Palladium-Catalyzed Phosphorylation

| Entry | H-Phosphonate | Catalyst / Ligand | Conditions | Product | Hypothetical Yield (%) |

| 1 | Diethyl phosphonate | Pd(OAc)₂ / dmphen | Microwave, 150 °C, 30 min | Diethyl (6-butoxy-2-fluoropyridin-3-yl)phosphonate | 85 |

| 2 | Dibutyl phosphonate | Pd(OAc)₂ / dmphen | Microwave, 150 °C, 30 min | Dibutyl (6-butoxy-2-fluoropyridin-3-yl)phosphonate | 82 |

| 3 | Diisopropyl phosphonate | Pd(OAc)₂ / dmphen | Microwave, 150 °C, 30 min | Diisopropyl (6-butoxy-2-fluoropyridin-3-yl)phosphonate | 79 |

Copper-catalyzed cross-coupling reactions serve as a powerful and often complementary alternative to palladium-based systems. nih.govrsc.org These reactions are particularly effective for forming C-heteroatom bonds and can be more cost-effective. Copper catalysis can promote the homocoupling of boronic acids, which is sometimes an undesired side reaction but can also be harnessed for the synthesis of symmetrical biaryls. nih.gov Mechanistic understanding of the transmetalation from boron to copper is critical for controlling the reaction outcome and minimizing homocoupling in favor of the desired cross-coupling product. nih.gov

For 6-Butoxy-2-fluoropyridine-3-boronic acid, copper catalysis could be employed in Chan-Lam type reactions to form C-N or C-O bonds with amines or alcohols. Furthermore, understanding its propensity for homocoupling under various copper-catalyzed conditions is essential for optimizing selective cross-coupling reactions with other partners.

Table 3: Hypothetical Copper-Catalyzed Cross-Coupling Reactions

| Entry | Coupling Partner | Reaction Type | Catalyst | Product | Hypothetical Yield (%) |

| 1 | Morpholine | C-N Coupling (Chan-Lam) | Cu(OAc)₂ | 4-(6-Butoxy-2-fluoropyridin-3-yl)morpholine | 75 |

| 2 | Phenol | C-O Coupling (Chan-Lam) | Cu(OAc)₂ | 3-(6-Butoxy-2-fluoropyridin-3-yloxy)benzene | 68 |

| 3 | None (Air oxidant) | Homocoupling | CuCl₂ | 6,6'-Dibutoxy-2,2'-difluoro-3,3'-bipyridine | 90 |

Nickel catalysis has emerged as a sustainable and economical alternative to palladium for cross-coupling reactions. nih.gov Nickel catalysts can engage a wide range of substrates and have shown unique reactivity, including the activation of typically inert bonds like aromatic C-F bonds. beilstein-journals.org One notable application is the coupling of arylboronic acids with redox-active esters derived from alkyl carboxylic acids, which enables a decarboxylative cross-coupling. nih.govexlibrisgroup.com

This strategy allows for the formation of aryl-alkyl bonds from readily available starting materials. exlibrisgroup.com For 6-Butoxy-2-fluoropyridine-3-boronic acid, a nickel-catalyzed reaction with the redox-active N-hydroxy-tetrachlorophthalimide (TCNHPI) ester of an aliphatic acid would yield the corresponding 3-alkyl-6-butoxy-2-fluoropyridine derivative. The mild conditions and high functional group tolerance of this method make it highly attractive. nih.gov

Table 4: Hypothetical Nickel-Catalyzed Decarboxylative Cross-Coupling

| Entry | Carboxylic Acid (as TCNHPI ester) | Catalyst / Ligand | Product | Hypothetical Yield (%) |

| 1 | Cyclohexanecarboxylic acid | NiCl₂·6H₂O / dtbbpy | 3-Cyclohexyl-6-butoxy-2-fluoropyridine | 70 |

| 2 | 4-Phenylbutanoic acid | NiCl₂·6H₂O / dtbbpy | 6-Butoxy-2-fluoro-3-(3-phenylpropyl)pyridine | 66 |

| 3 | Pivalic acid | NiCl₂·6H₂O / dtbbpy | 3-(tert-Butyl)-6-butoxy-2-fluoropyridine | 75 |

C-H Functionalization Strategies Involving Boronic Acid Derivatives

Direct C-H functionalization is a highly atom-economical approach to modifying complex molecules without the need for pre-installed functional groups. researchgate.net Boronic acids and their derivatives are pivotal in this field, both as products of C-H borylation and as functional handles for subsequent transformations.

While many C-H borylation reactions are governed by steric factors, functional group-directed strategies offer precise control over regioselectivity. rsc.orgrsc.org In these reactions, a directing group on the substrate coordinates to a transition metal catalyst (commonly iridium or rhodium), delivering the borylating agent to a specific, often proximal, C-H bond. rsc.org This approach allows for the borylation of positions that are electronically or sterically disfavored. rsc.org

A derivative of 6-Butoxy-2-fluoropyridine-3-boronic acid could be designed to undergo a second, directed C-H borylation. For instance, after converting the boronic acid to a different functional group (e.g., an amide via coupling), that new group could direct the borylation of the C4 or C5 position of the pyridine (B92270) ring. The pyridine nitrogen itself can also act as a directing group, potentially enabling borylation at the C2 position if it were not already substituted, or even at a C-H bond on a substituent. rsc.orgnih.gov This strategy is a powerful tool for late-stage functionalization, enabling rapid diversification of molecular scaffolds. researchgate.net

Table 5: Hypothetical Directed C-H Borylation of a 6-Butoxy-2-fluoropyridine-3-carboxamide Derivative

| Entry | Borylating Agent | Catalyst | Directing Group | Borylation Position | Hypothetical Yield (%) |

| 1 | B₂pin₂ | [Ir(cod)OMe]₂ / dtbpy | 3-(N,N-diethylcarboxamide) | C4-H | 80 |

| 2 | B₂pin₂ | [Ir(cod)OMe]₂ / dtbpy | 3-(N,N-diethylcarboxamide) | C5-H | 15 (minor isomer) |

| 3 | HBpin | [RhCp*(OTf)₂] | Pyridine Nitrogen | C4-H | 65 |

Nucleophilic Aromatic Substitution (SNAr) on the Fluoro-Pyridyl Moiety

The pyridine ring, being an electron-deficient aromatic system, is generally amenable to nucleophilic aromatic substitution (SNAr), especially when activated by electron-withdrawing groups and bearing a good leaving group. In the case of 6-Butoxy-2-fluoropyridine-3-boronic acid, the fluorine atom at the C2 position serves as an excellent leaving group, and its displacement is further facilitated by the electron-withdrawing nature of the adjacent boronic acid group and the pyridine nitrogen.

The general mechanism for SNAr reactions on this substrate involves the attack of a nucleophile at the C2 position, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is temporarily disrupted in this intermediate. Subsequent expulsion of the fluoride (B91410) ion restores the aromaticity and yields the substituted product. The butoxy group at the C6 position, being an electron-donating group, can influence the rate and regioselectivity of the substitution, although the primary activation for SNAr comes from the fluoro and boronic acid groups in conjunction with the ring nitrogen.

While specific studies on 6-Butoxy-2-fluoropyridine-3-boronic acid are not extensively detailed in the public domain, the reactivity can be inferred from studies on analogous 2-fluoropyridine (B1216828) derivatives. For instance, the reaction of 2-fluoropyridines with various nucleophiles such as amines, alkoxides, and thiolates generally proceeds under mild to moderate conditions. The presence of the boronic acid at the C3 position is expected to further enhance the electrophilicity of the C2 position, potentially allowing for reactions under even milder conditions or with a broader range of weaker nucleophiles.

A hypothetical representation of SNAr reactions with 6-Butoxy-2-fluoropyridine-3-boronic acid is presented in the following table, illustrating the expected products with different classes of nucleophiles.

| Nucleophile (Nu-H) | Reagent/Conditions | Expected Product |

| Amine (R₂NH) | Base (e.g., K₂CO₃), Solvent (e.g., DMF), Heat | 6-Butoxy-2-(dialkylamino)pyridine-3-boronic acid |

| Alcohol (ROH) | Strong Base (e.g., NaH), Solvent (e.g., THF) | 6-Butoxy-2-alkoxypyridine-3-boronic acid |

| Thiol (RSH) | Base (e.g., Et₃N), Solvent (e.g., CH₃CN) | 6-Butoxy-2-(alkylthio)pyridine-3-boronic acid |

Radical Reactions and Photoredox Catalysis involving Boronic Acids

Boronic acids and their derivatives have emerged as versatile precursors for the generation of carbon-centered radicals under photoredox catalysis. nih.govnih.gov These reactions typically involve the single-electron oxidation of a boronate species, formed in situ from the boronic acid, to generate a radical intermediate that can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions. nih.gov

For 6-Butoxy-2-fluoropyridine-3-boronic acid, the pyridyl boronic acid moiety can be activated under photoredox conditions to generate a corresponding pyridyl radical. This process often requires the formation of a more easily oxidized species, such as a boronate complex formed by the reaction of the boronic acid with a Lewis base. nih.gov Upon visible light irradiation in the presence of a suitable photocatalyst, this complex can undergo single-electron transfer (SET) to the excited photocatalyst, leading to the formation of the pyridyl radical after fragmentation.

This generated radical is a highly reactive intermediate that can engage in a variety of transformations. A prominent example is the Minisci reaction, which involves the addition of a radical to an electron-deficient heterocycle. nih.govresearchgate.net In an intramolecular context, if a suitable radical acceptor is present elsewhere in the molecule, cyclization reactions can occur. In an intermolecular sense, the pyridyl radical derived from 6-Butoxy-2-fluoropyridine-3-boronic acid could add to other electron-deficient alkenes or heteroarenes.

The general scope of such reactions is broad, allowing for the introduction of the 6-Butoxy-2-fluoropyridin-3-yl moiety onto a variety of molecular scaffolds. The reaction conditions are typically mild, utilizing visible light as a traceless reagent at ambient temperatures.

The table below outlines a hypothetical scenario for the photoredox-catalyzed generation and subsequent reaction of a radical from 6-Butoxy-2-fluoropyridine-3-boronic acid.

| Radical Acceptor | Photocatalyst | Additive/Base | Expected Product |

| Electron-deficient alkene | Ru(bpy)₃Cl₂ or similar | Lewis Base (e.g., quinuclidine) | Adduct of the pyridyl radical to the alkene |

| N-Heteroarene (e.g., pyridine) | Ir(ppy)₃ or similar | Acid (for protonation of heteroarene) | 3-substituted-6-Butoxy-2-fluoropyridine |

It is important to note that the boronic acid group itself can be susceptible to radical reactions, and careful optimization of reaction conditions would be necessary to achieve selective functionalization.

Computational and Theoretical Studies on Boronic Acid Chemistry

Quantum Chemical Calculations on Reactivity and Selectivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of boronic acids. For a molecule like 6-Butoxy-2-fluoropyridine-3-boronic acid, these calculations can predict several key parameters that govern its chemical behavior.

The presence of a fluorine atom at the 2-position and a butoxy group at the 6-position of the pyridine (B92270) ring significantly influences the electron distribution and, consequently, the reactivity of the boronic acid moiety. The fluorine atom, being highly electronegative, acts as an electron-withdrawing group, which can enhance the Lewis acidity of the boron center. nih.gov Conversely, the butoxy group is an electron-donating group, which may partially offset the effect of the fluorine atom. DFT calculations can quantify these electronic effects by mapping the electrostatic potential and calculating atomic charges.

Frontier Molecular Orbital (FMO) theory, when applied within a DFT framework, can provide insights into the compound's reactivity in various reactions. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting the compound's behavior as a nucleophile or an electrophile. For 6-Butoxy-2-fluoropyridine-3-boronic acid, the HOMO is likely to be localized on the pyridine ring and the butoxy group, while the LUMO is expected to have significant contribution from the boronic acid moiety. The energy gap between the HOMO and LUMO can be correlated with the chemical stability and reactivity of the molecule. physchemres.org

Table 1: Calculated Electronic Properties of Substituted Pyridine-3-boronic Acids (Illustrative Data)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

| Pyridine-3-boronic acid | -6.5 | -1.2 | 5.3 | 2.1 |

| 2-Fluoropyridine-3-boronic acid | -6.8 | -1.8 | 5.0 | 3.5 |

| 6-Butoxypyridine-3-boronic acid | -6.2 | -1.0 | 5.2 | 2.8 |

| 6-Butoxy-2-fluoropyridine-3-boronic acid | -6.6 | -1.5 | 5.1 | 3.9 |

Note: The data in this table is illustrative and intended to show expected trends based on the electronic nature of the substituents. Actual values would require specific DFT calculations.

Mechanistic Pathways Elucidation of Cross-Coupling Reactions

6-Butoxy-2-fluoropyridine-3-boronic acid is a valuable building block in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds. nih.gov Computational studies are pivotal in elucidating the complex mechanistic pathways of these reactions, which typically involve a palladium catalyst. The generally accepted mechanism consists of three main steps: oxidative addition, transmetalation, and reductive elimination. mdpi.com

DFT calculations can also shed light on the role of the base and solvent in the catalytic cycle. The base is crucial for the activation of the boronic acid by forming a more nucleophilic boronate species. youtube.com Computational models can simulate the interaction of the boronic acid with different bases and solvents to predict the most favorable reaction conditions.

Ligand Design and Catalyst Optimization through Computational Methods

The efficiency of Suzuki-Miyaura cross-coupling reactions is highly dependent on the choice of ligand coordinated to the palladium catalyst. Computational methods have become an indispensable tool for the rational design of new and improved ligands. chemrxiv.org By modeling the interaction of different phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands with the palladium center throughout the catalytic cycle, chemists can predict which ligands will lead to higher catalytic activity and selectivity. researchgate.net

In the context of coupling reactions involving 6-Butoxy-2-fluoropyridine-3-boronic acid, computational screening of a virtual library of ligands can identify candidates that promote efficient transmetalation and reductive elimination steps. Key descriptors that are often calculated include the ligand's steric bulk (e.g., cone angle) and its electronic properties (e.g., Tolman electronic parameter). These computational insights can guide experimental efforts, saving significant time and resources in the development of optimized catalytic systems for the synthesis of complex molecules derived from this fluorinated pyridine boronic acid. nih.gov

Table 2: Computationally Evaluated Ligand Parameters for Pd-Catalyzed Cross-Coupling (Illustrative Data)

| Ligand | Tolman Electronic Parameter (cm⁻¹) | Cone Angle (°) | Calculated Oxidative Addition Barrier (kcal/mol) | Calculated Reductive Elimination Barrier (kcal/mol) |

| PPh₃ | 2069.3 | 145 | 15.2 | 8.5 |

| P(tBu)₃ | 2056.1 | 182 | 12.8 | 10.2 |

| SPhos | 2056.4 | 204 | 11.5 | 7.9 |

| XPhos | 2058.2 | 212 | 11.1 | 7.5 |

Note: This table presents illustrative data to demonstrate the types of parameters that are evaluated computationally to guide ligand selection.

Molecular Modeling of Boronic Acid Interactions in Chemical Systems

Beyond its role in cross-coupling reactions, 6-Butoxy-2-fluoropyridine-3-boronic acid has the potential to interact with various chemical and biological systems. Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, can be employed to study these interactions. mdpi.comnih.gov

For instance, boronic acids are known to form reversible covalent bonds with diols, a property that has been exploited in the design of sensors and drug delivery systems. nih.gov Molecular modeling could be used to investigate the binding affinity and geometry of 6-Butoxy-2-fluoropyridine-3-boronic acid with biologically relevant diols, such as those found in carbohydrates.

Furthermore, boronic acids have emerged as an important class of enzyme inhibitors. researchgate.net If 6-Butoxy-2-fluoropyridine-3-boronic acid were to be investigated as a potential therapeutic agent, molecular docking studies could predict its binding mode and affinity to the active site of a target protein. biorxiv.org Subsequent MD simulations could then provide insights into the stability of the protein-ligand complex and the dynamics of their interaction over time. These computational approaches are crucial in the early stages of drug discovery and development.

Emerging Research Areas and Outlook

Green Chemistry Approaches in Pyridylboronic Acid Synthesis and Application

The principles of green chemistry are increasingly influencing the synthesis and application of pyridylboronic acids. Research is focused on minimizing environmental impact by reducing waste, avoiding hazardous solvents, and improving energy efficiency. Organoboron compounds are considered attractive from a green chemistry perspective due to their generally low toxicity and their degradation into environmentally benign boric acid. acs.org

Key green approaches relevant to the synthesis of 6-Butoxy-2-fluoropyridine-3-boronic acid and its derivatives include:

Sustainable Solvents: A significant push involves replacing traditional organic solvents with greener alternatives. Water has been successfully used as a solvent for palladium-catalyzed cross-coupling reactions of aryl boronic acids, offering benefits in terms of cost, safety, and environmental impact. nih.gov

Catalytic Methods: The development of catalytic methods that are clean and efficient is a primary goal. Boron-based catalysts can promote reactions like dehydrative functionalization, which releases water as the only byproduct, representing a highly atom-economical and environmentally friendly alternative to traditional methods that generate significant waste. bath.ac.uk

Energy Efficiency: Microwave-assisted synthesis has been recognized as a green chemistry tool that can accelerate reaction times and improve yields in the synthesis of pyridine (B92270) derivatives. nih.gov

Applying these principles to the lifecycle of 6-Butoxy-2-fluoropyridine-3-boronic acid—from its own synthesis via methods like catalytic C-H borylation to its use in coupling reactions—is a critical area of ongoing research.

Development of New Catalytic Systems for Boronic Acid Transformations

While the Suzuki-Miyaura reaction is the most common application for boronic acids, research into new catalytic systems continues to broaden their utility and efficiency. The performance of cross-coupling reactions involving heteroaromatic substrates like 6-Butoxy-2-fluoropyridine-3-boronic acid is highly dependent on the catalyst.

Recent developments in this area include:

Advanced Palladium Catalysts: Efforts are ongoing to develop more robust and active palladium catalysts. This includes the design of sophisticated phosphine (B1218219) ligands that can improve catalyst stability and turnover numbers, especially when dealing with less reactive or challenging substrates like aryl chlorides. acs.org The choice of palladium precursor and ligands can be critical for achieving high yields in the synthesis of highly substituted bipyridines. acs.orgresearchgate.net

Nickel Catalysis: Nickel-based catalytic systems are emerging as a cost-effective and powerful alternative to palladium for cross-coupling reactions. Nickel catalysts can facilitate the activation of otherwise inert C-O bonds, such as in methoxyarenes, allowing them to be used as surrogates for haloarenes in C-C bond formation with organoboron reagents. researchgate.net

Boronic Acid Catalysis: Beyond their role as reagents, boronic acids themselves can act as catalysts. nih.gov As Lewis acids, they can activate hydroxyl groups, enabling direct chemical transformations that bypass the need for stoichiometric activating agents. ualberta.ca This dual role as both reagent and potential catalyst opens new avenues for designing novel synthetic pathways.

For a substituted compound like 6-Butoxy-2-fluoropyridine-3-boronic acid, the development of bespoke catalytic systems that can tolerate its specific functional groups and overcome the electronic challenges posed by the fluorinated pyridine ring is essential for its effective use in synthesis.

Strategies to Mitigate Deboronation and Other Side Reactions

A significant challenge in the application of heteroaryl boronic acids is their propensity to undergo side reactions, with protodeboronation (the cleavage of the C-B bond and its replacement with a C-H bond) being the most common and problematic. wikipedia.orgrsc.org This decomposition pathway competes with the desired cross-coupling reaction, leading to reduced yields. nih.gov The instability is particularly pronounced for 2-pyridylboronic acids. rsc.orgresearchgate.net

Several strategies have been developed to suppress deboronation and enhance the utility of these valuable reagents:

Slow-Release Approach: This is one of the most effective strategies. Instead of using the free boronic acid, a more stable precursor, such as an N-methyliminodiacetic acid (MIDA) boronate or a pinacol (B44631) boronate, is used. wikipedia.orgrsc.org These derivatives are stable to air and chromatography but slowly hydrolyze under the reaction conditions to release the active boronic acid in situ. google.comnih.gov This maintains a very low concentration of the unstable boronic acid at any given time, favoring the productive cross-coupling pathway over decomposition. wikipedia.orgresearchgate.net

Use of Additives: Copper salts are sometimes used as additives in cross-coupling reactions of 2-pyridylboranes. nih.gov These additives may stabilize the boronic acid or facilitate a more efficient transmetalation sequence, potentially involving an intermediate 2-pyridyl copper species. nih.gov

Formation of Stable Adducts: Boronic acids can be masked by reacting them with reagents like diethanolamine. This forms air- and water-stable, crystalline structures that can be used directly in coupling reactions, releasing the boronic acid under the appropriate protic solvent conditions. youtube.com

Optimized Reaction Conditions: The rate of deboronation is highly dependent on factors like base, solvent, and temperature. Careful optimization of these parameters and the use of highly active catalysts that promote rapid catalytic turnover can significantly outcompete the rate of boronic acid decomposition. wikipedia.orgrsc.org

While 6-Butoxy-2-fluoropyridine-3-boronic acid is a 3-pyridyl derivative, which is generally more stable than its 2-pyridyl counterparts, the electronic influence of the adjacent fluorine atom may still affect its stability, making these mitigation strategies highly relevant for achieving optimal results in its applications.

Expansion of Boronic Acid Utility Beyond C-C Coupling

Although synonymous with the Suzuki-Miyaura reaction, the utility of boronic acids extends far beyond C-C bond formation. Their unique electronic properties allow them to participate in a wide array of chemical transformations, making them exceptionally versatile building blocks in organic synthesis. nih.govnih.gov

The table below summarizes some of the key applications of boronic acids beyond traditional cross-coupling.

| Application Area | Description |

| C-Heteroatom Coupling | Boronic acids are key reagents in the Chan-Lam coupling reaction for the formation of C-N and C-O bonds, typically using copper catalysts. researchgate.net |

| Lewis Acid Catalysis | Organoboron acids can function as stable, organic-soluble Lewis acid catalysts for a variety of reactions, including dehydrations, carbonyl condensations, acylations, and cycloadditions. nih.gov |

| Amine Synthesis | Recent research has demonstrated the enzymatic conversion of boronic acids into primary amines, offering a biocatalytic route to this important functional group. nih.gov |

| Protection of Diols | The ability of boronic acids to reversibly form stable cyclic esters (boronates) with 1,2- and 1,3-diols makes them excellent protecting groups in multistep synthesis. nih.gov |

| Carbonyl and Imine Additions | Boronic acids can add to carbonyls and imines, a process exemplified by the multicomponent Petasis-Mannich reaction, which forms substituted amines. nih.gov |

| Metal-Free Couplings | Novel reactions are being developed where boronic acids react directly with other intermediates, such as nitrile imines, to form C-C bonds without the need for a metal catalyst. researchgate.net |

The future application of 6-Butoxy-2-fluoropyridine-3-boronic acid will likely involve exploring its potential in these diverse reaction types. Its specific steric and electronic profile could lead to unique reactivity or selectivity when used as a catalyst or as a substrate in these less conventional transformations.

Future Directions in the Synthesis of Complex Fluorinated Heterocycles

The incorporation of fluorine into heterocyclic frameworks is a powerful strategy in medicinal chemistry. rsc.org The fluorine atom can profoundly alter a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and acidity (pKa), often leading to improved pharmacokinetic profiles and enhanced biological activity. nih.govtandfonline.com Consequently, developing synthetic routes to complex fluorinated heterocycles is a major research focus. nih.govnumberanalytics.com

Future directions in this field where building blocks like 6-Butoxy-2-fluoropyridine-3-boronic acid will be pivotal include:

Late-Stage Functionalization: A key goal is the ability to introduce fluorine-containing fragments into complex, drug-like molecules at a late stage of the synthesis. This allows for the rapid generation of analogues for structure-activity relationship (SAR) studies. Boronic acids are ideal for this purpose, enabling the installation of the 6-butoxy-2-fluoropyridyl moiety via cross-coupling reactions. nih.gov

Development of Novel Fluorination Methods: While not directly related to the boronic acid itself, new methods for synthesizing fluorinated precursors will expand the diversity of available building blocks. numberanalytics.com

Multicomponent Reactions (MCRs): The use of MCRs involving boronic acid building blocks is a powerful approach to rapidly construct libraries of diverse and complex small molecules. rug.nl Integrating 6-Butoxy-2-fluoropyridine-3-boronic acid into MCR platforms could provide accelerated access to novel chemical matter.

C-H Activation/Borylation: Combining C-H activation strategies to install the boronic acid group directly onto a pre-functionalized pyridine ring, followed by cross-coupling, represents a highly efficient and atom-economical approach to building molecular complexity. arkat-usa.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-butoxy-2-fluoropyridine-3-boronic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves Suzuki-Miyaura coupling or halogen-boronate exchange. For fluoropyridine derivatives, a regioselective fluorination step at position 2 is critical. The butoxy group at position 6 can be introduced via nucleophilic substitution using butanol under basic conditions (e.g., NaH/DMF). Optimization should focus on minimizing steric hindrance from the butoxy group and stabilizing the boronic acid moiety. Reaction monitoring via TLC or HPLC is recommended to track intermediates. Evidence from structurally similar fluoropyridine boronic acids (e.g., (6-Chloro-2-fluoropyridin-3-yl)boronic acid) suggests that inert atmospheres (N₂/Ar) and anhydrous solvents improve yields .

Q. How can purity and stability of 6-butoxy-2-fluoropyridine-3-boronic acid be validated during synthesis?

- Methodological Answer : Use HPLC with UV detection (λ = 254 nm) or LC-MS to confirm purity (>95%). Boronic acids are prone to protodeboronation; stability can be assessed via ¹H NMR in deuterated DMSO over 24 hours. Store the compound at 4–8°C under inert gas to prevent oxidation. For long-term storage, lyophilization or formulation as a pinacol ester derivative is advised, as seen in related compounds like 5-Bromo-2-fluoro-3-pyridineboronic acid .

Advanced Research Questions

Q. How does steric hindrance from the butoxy group affect cross-coupling efficiency in Suzuki-Miyaura reactions?

- Methodological Answer : The butoxy group at position 6 introduces steric bulk, which may slow transmetallation steps. To mitigate this, use Pd catalysts with bulky ligands (e.g., SPhos or XPhos) to enhance turnover. Compare reaction kinetics with/without the butoxy substituent using time-resolved ¹¹B NMR. Data from analogous compounds (e.g., (3-Fluoro-6-methoxy-2-(methylthio)phenyl)boronic acid) suggest that electronic effects from fluorine enhance electrophilicity, partially offsetting steric challenges .

Q. What analytical techniques resolve contradictory data on boronic acid reactivity in aqueous vs. anhydrous media?

- Methodological Answer : Conduct pH-dependent stability studies using ¹⁹F NMR to track hydrolysis of the fluoropyridine ring. Compare reactivity in THF/H₂O mixtures (common in Suzuki reactions) versus DMSO (anhydrous). For example, (2S)-2-amino-3-(6-fluoropyridin-3-yl)propanoic acid studies highlight fluorine’s electron-withdrawing effects, which stabilize the boronic acid in polar aprotic solvents .

Q. How can substituent effects (fluoro vs. methoxy) on photophysical properties be quantified?

- Methodological Answer : Perform UV-Vis spectroscopy and DFT calculations to map electronic transitions. Fluorine’s electronegativity red-shifts absorption maxima, while the butoxy group’s electron-donating nature may alter fluorescence quantum yields. Compare with derivatives like 4-Benzyloxy-2-fluorophenylboronic acid to isolate substituent contributions .

Experimental Design & Data Analysis

Design an experiment to identify decomposition pathways of 6-butoxy-2-fluoropyridine-3-boronic acid under oxidative stress.

- Methodological Answer : Expose the compound to H₂O₂ or air-saturated solutions at 40°C. Monitor degradation via LC-MS and identify byproducts (e.g., protodeboronated pyridine or hydroxylated derivatives). Use isotopic labeling (¹⁸O-H₂O) to trace oxygen incorporation. Reference safety protocols from 6-(BOC-Methylamino)pyridine-3-boronic acid, which emphasize handling under inert conditions .

Q. How to distinguish regioisomers in fluoropyridine boronic acids using spectroscopic methods?

- Methodological Answer : ¹⁹F NMR is highly sensitive to substituent positions. For 6-butoxy-2-fluoro vs. 5-butoxy-3-fluoro isomers, compare coupling constants (J values) in ¹H-¹⁹F HMBC. Computational modeling (e.g., Gaussian) can predict chemical shifts, as demonstrated for (2S)-2-amino-3-(6-fluoropyridin-3-yl)propanoic acid .

Advanced Applications

Q. What role does 6-butoxy-2-fluoropyridine-3-boronic acid play in designing enzyme inhibitors?

- Methodological Answer : The boronic acid moiety binds serine proteases (e.g., proteasomes) via reversible covalent interactions. Fluorine enhances metabolic stability, while the butoxy group improves lipophilicity for blood-brain barrier penetration. Compare inhibition kinetics with non-fluorinated analogs, referencing studies on (3-Fluoro-6-methoxy-2-(methylthio)phenyl)boronic acid .

Q. How can computational modeling predict reactivity in fluorinated boronic acids for drug discovery?

- Methodological Answer : Use molecular docking (AutoDock Vina) to simulate binding to target proteins. QSAR models can correlate substituent effects (e.g., Hammett σ values for fluorine) with IC₅₀ data. Studies on (2S)-2-amino-3-(6-fluoropyridin-3-yl)propanoic acid validate such approaches for optimizing pharmacokinetic properties .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.